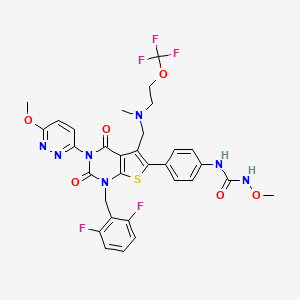

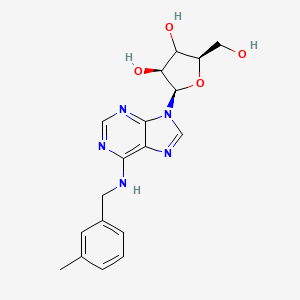

Antiviral agent 23

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antiviral agent 23 is a synthetic compound designed to inhibit the replication of various viruses. It has shown broad-spectrum antiviral activity and is being studied for its potential use in treating viral infections such as influenza, hepatitis, and coronaviruses. The compound is part of a class of antiviral agents that target specific viral enzymes or proteins, disrupting the viral life cycle and preventing the spread of infection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 23 typically involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines. These reactions are usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.

Purification and Isolation: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Antiviral agent 23 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

Substitution: Halogens, alkylating agents; often performed in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced antiviral activity or reduced toxicity.

Wissenschaftliche Forschungsanwendungen

Antiviral agent 23 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its ability to inhibit viral replication in cell culture and animal models.

Medicine: Potential therapeutic agent for treating viral infections such as influenza, hepatitis, and coronaviruses.

Industry: Utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.

Wirkmechanismus

The mechanism of action of Antiviral agent 23 involves the inhibition of viral enzymes or proteins essential for viral replication. The compound binds to the active site of these enzymes, preventing them from catalyzing necessary reactions in the viral life cycle. This disruption leads to the inhibition of viral replication and the eventual clearance of the virus from the host.

Molecular Targets and Pathways

Viral Polymerases: this compound targets viral RNA or DNA polymerases, inhibiting the synthesis of viral genetic material.

Proteases: The compound also inhibits viral proteases, preventing the processing of viral polyproteins into functional proteins.

Entry Inhibitors: In some cases, this compound can block the entry of viruses into host cells by binding to viral surface proteins.

Vergleich Mit ähnlichen Verbindungen

Antiviral agent 23 is compared with other similar compounds to highlight its uniqueness:

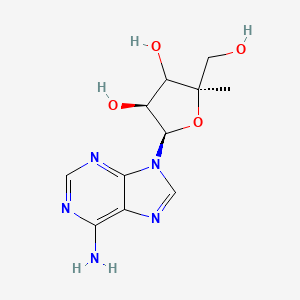

Remdesivir: Both compounds inhibit viral RNA polymerases, but this compound has shown broader activity against multiple virus families.

Favipiravir: While both are nucleoside analogs, this compound has a different mechanism of action and targets additional viral enzymes.

Molnupiravir: Similar in structure, but this compound has demonstrated higher potency in preclinical studies.

List of Similar Compounds

- Remdesivir

- Favipiravir

- Molnupiravir

- Ribavirin

- Acyclovir

This compound stands out due to its broad-spectrum activity, unique mechanism of action, and potential for use in various scientific and medical applications. Further research and development are ongoing to fully realize its potential as a versatile antiviral agent.

Eigenschaften

Molekularformel |

C18H21N5O4 |

|---|---|

Molekulargewicht |

371.4 g/mol |

IUPAC-Name |

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O4/c1-10-3-2-4-11(5-10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |

InChI-Schlüssel |

WBJVJFOITZTVRG-OWYXCUOISA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Kanonische SMILES |

CC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)

![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)